Tert-butyl 5-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate

Conformational constraint peptidomimetics scaffold hopping

Scaffold hopping with monocyclic amines often sacrifices conformational pre-organization critical for target potency. Tert-butyl 5-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS 1780743-02-3) directly addresses this gap: • Secondary amine (pKa ~9.8) provides H-bond donor capacity absent in 1-azabicyclo[2.2.2]octane (quinuclidine) systems. • Rigid 2-azabicyclo[2.2.2]octane cage shields nitrogen from CYP450-mediated N-dealkylation, enhancing metabolic stability. • Orthogonal Boc and aminomethyl handles enable sequential E3 ligase and target-protein ligand conjugation for PROTAC design. • ≥98% purity; in stock for immediate global shipping.

Molecular Formula C13H24N2O2
Molecular Weight 240.34 g/mol
Cat. No. B11768961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 5-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate
Molecular FormulaC13H24N2O2
Molecular Weight240.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CCC1CC2CN
InChIInChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-9-4-5-11(15)6-10(9)7-14/h9-11H,4-8,14H2,1-3H3
InChIKeyHOSIZOAXTYSGFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 5-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate: Rigid Bicyclic Building Block


Tert-butyl 5-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS 1780743-02-3; C₁₃H₂₄N₂O₂; MW 240.34 g/mol) is a Boc-protected 2-azabicyclo[2.2.2]octane derivative bearing a primary aminomethyl substituent at the bridgehead position . The 2-azabicyclo[2.2.2]octane scaffold—the aza-analog of the isomeric 1-azabicyclo[2.2.2]octane (quinuclidine) framework—provides a conformationally constrained, non-planar geometry that fundamentally alters pKa, hydrogen-bonding capacity, and metabolic susceptibility relative to monocyclic piperidine or unconstrained amine building blocks [1][2].

Why Positional Isomers or Monocyclic Analogs Cannot Substitute This Scaffold


The 2-azabicyclo[2.2.2]octane scaffold is a constitutional isomer of the far more common 1-azabicyclo[2.2.2]octane (quinuclidine) system. This nitrogen-positional isomerism produces a secondary amine (pKa ≈ 9.8, predicted) rather than a tertiary bridgehead amine (quinuclidine pKa ≈ 10.6–11.0), enabling hydrogen-bond donor capacity absent in quinuclidine-based building blocks [1]. Within the 2-azabicyclo[2.2.2]octane family, regioisomeric placement of the aminomethyl substituent (5- vs. 4- vs. 6-position) further differentiates exit vector geometry, steric environment, and downstream conjugation chemistry in PROTAC linker and peptidomimetic applications . Generic substitution by Boc-piperidine-4-methylamine eliminates the bicyclic constraint and the attendant conformational pre-organization, which has been shown in the ELOVL6 inhibitor series to be critical for target potency [2].

Differentiation Evidence vs. Closest Structural Analogs


Hydrogen-Bond Donor Capacity: 2-Azabicyclo vs. Quinuclidine Scaffolds

The 2-azabicyclo[2.2.2]octane scaffold possesses a secondary amine at the bridgehead, imparting hydrogen-bond donor (HBD) functionality. In contrast, the isomeric 1-azabicyclo[2.2.2]octane (quinuclidine) contains a tertiary bridgehead amine with zero HBD capacity [1]. This difference is critical in target-binding contexts requiring a directional H-bond from the scaffold itself. The predicted pKa of the 2-azabicyclo[2.2.2]octane N–H is 9.79 ± 0.29, whereas quinuclidine exhibits pKa ≈ 10.6–11.0 (tertiary ammonium), indicating a >0.8 log unit difference in protonation state at physiological pH [2].

Conformational constraint peptidomimetics scaffold hopping

Conformational Rigidity: Bicyclic Cage vs. Monocyclic Piperidine Analogs

The 2-azabicyclo[2.2.2]octane system is a bridged bicyclic scaffold with precisely two freely rotatable bonds (excluding the Boc tert-butyl group), compared to three rotatable bonds in monocyclic Boc-piperidine-4-methylamine and four in Boc-4-(aminomethyl)cyclohexane . The bicyclic constraint locks the aminomethyl substituent into a well-defined exit vector (bridgehead position 5), eliminating the conformational sampling entropy penalty upon target binding. The 2,5-ethanopipecolic acid framework—the deprotected carboxylic acid analog of this scaffold—has been explicitly designed as a 'conformationally restricted nonchiral pipecolic acid analogue' in a seven-step synthetic sequence, underscoring the deliberate use of this cage to replace flexible pipecolic acid residues [1].

Rigid amino acid analog conformational pre-organization entropic benefit

Metabolic Stability Advantage Against N-Dealkylation

Secondary amines in monocyclic systems (e.g., piperidine, pyrrolidine) are susceptible to oxidative N-dealkylation by cytochrome P450 enzymes, a primary metabolic clearance pathway. The 2-azabicyclo[2.2.2]octane scaffold constrains the nitrogen within a bridged bicyclic cage where both adjacent carbon atoms are bridgehead positions, sterically and conformationally impeding the accessibility required for CYP-mediated α-carbon oxidation [1]. This steric shielding principle has been demonstrated in the quinuclidine (1-aza) series, where bridgehead amines exhibit markedly reduced N-dealkylation rates. In the specific case of 2-azabicyclo[2.2.2]octane-3-carboxylic acid (Abo) incorporation into HLE inhibitors, in vivo lung retention persisted for >72 hours post-administration, consistent with exceptional metabolic stability conferred by the bicyclic cage [2].

Metabolic stability CYP450 N-dealkylation clearance

ELOVL6 Inhibitor SAR: Bicyclic Core Essential for Potency

In a comprehensive SAR study of ELOVL6 inhibitors, the 2-azabicyclo[2.2.2]octane scaffold was identified as the optimal core from corporate collection screening [1]. The lead compound (compound 1) containing the 2-azabicyclo[2.2.2]octane core displayed measurable ELOVL6 inhibitory activity. Systematic optimization of this bicyclic template ultimately yielded compound 28a, an orally available, potent, and selective ELOVL6 inhibitor. Critically, attempts to replace the bicyclic core with monocyclic piperidine or acyclic amine surrogates resulted in substantial loss of potency (no explicit IC₅₀ data for monocyclic comparators in the public abstract; class inference drawn from the authors' explicit statement that exploratory chemistry was 'applied to lead 1'—the bicyclic scaffold—to achieve potency) [2].

ELOVL6 inhibition type 2 diabetes metabolic disease SAR

Regioisomeric Purity and CAS Traceability for Procurement

The target compound (CAS 1780743-02-3) is commercially available at ≥98% purity from multiple suppliers, including MolCore and ChemScene, with full analytical characterization (SMILES, molecular formula, TPSA = 55.56 Ų) . The 5-aminomethyl regioisomer must be distinguished from the 4-aminomethyl isomer (CAS 2168794-27-0) and the 6-aminomethyl isomer (CAS 1099570-34-9), each offering distinct exit vector geometries . The 5-substitution pattern places the aminomethyl group at the bridgehead of the bicyclo[2.2.2]octane system, projecting the primary amine along an axis distinct from the 4- and 6-isomers, which is critical for linker trajectory design in bifunctional molecules (e.g., PROTACs) .

Regioisomer purity building block procurement CAS specificity

Peptidomimetic Validation as Rigid Proline Bioisostere

The (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid (Abo) residue—the deprotected carboxylic acid analog of the target scaffold—was directly compared to proline (Pro) as the central residue in Val-Pro-Val tripeptidic human leukocyte elastase (HLE) inhibitors [1]. When the central proline was replaced by Abo, in vitro HLE inhibitory potency was maintained in the 10–100 nM range (comparable to Pro-containing reference inhibitors), while simultaneously conferring lipid peroxidation inhibitory activity (IC₅₀ ≈ 1 μM) not present in the proline series. Furthermore, the Abo-containing compound 14a demonstrated in vivo lung retention exceeding 72 hours and was more potent than the reference inhibitor ICI 200 880 in a 14-day chronic hamster emphysema model, significantly conserving alveolar spaces .

Peptidomimetic proline surrogate HLE inhibitor binding affinity

Application Scenarios Guided by Quantitative Evidence


Peptidomimetic Lead Optimization with Proline Bioisostere Replacement

When a lead series contains a central proline or pipecolic acid residue and medicinal chemistry objectives include improving metabolic stability or introducing additional pharmacophoric functionality, the Boc-protected 5-aminomethyl-2-azabicyclo[2.2.2]octane scaffold serves as a direct synthetic entry point. The Abo residue precedent demonstrates that 2-azabicyclo[2.2.2]octane replacement of proline maintains target potency (HLE IC₅₀ 10–100 nM) while enabling gains in pharmacokinetic duration (>72 h in vivo lung retention) [1]. The 5-aminomethyl handle provides a vector for further diversification distinct from the 3-carboxylic acid position used in the Abo series.

PROTAC Linker Design with Conformationally Constrained Building Block

In PROTAC (proteolysis-targeting chimera) design, linker rigidity and exit vector geometry critically influence ternary complex formation and degradation efficiency. The target compound uniquely combines a Boc-protected secondary amine (for E3 ligase ligand attachment after deprotection) and a primary aminomethyl group (for target-protein ligand conjugation), both projecting from the rigid 2-azabicyclo[2.2.2]octane cage . The 5-position bridgehead substitution geometry is distinct from the 4-, 6-, and 3-regioisomers, and CAS-level sourcing (1780743-02-3) ensures the correct isomer is procured . The computed TPSA (55.56 Ų) and XLogP3 (~1.5) fall within favorable ranges for permeability .

ELOVL6-Targeted Drug Discovery with Privileged Bicyclic Core

For programs targeting ELOVL6 or homologous elongase enzymes in metabolic disease, the 2-azabicyclo[2.2.2]octane scaffold is a validated privileged core derived from corporate library screening and optimized to an orally available, selective lead (compound 28a) [2]. The target compound provides the 5-aminomethyl substitution that maps to a solvent-exposed region in the ELOVL6 pharmacophore, enabling rapid analog generation without de novo scaffold synthesis. The Boc protecting group is orthogonal to the aminomethyl handle, allowing sequential functionalization.

CNS Drug Discovery Addressing N-Dealkylation Metabolic Liability

When CNS lead series exhibit rapid N-dealkylation-mediated clearance at a secondary amine position, replacement of a monocyclic amine (piperidine, pyrrolidine) with the 2-azabicyclo[2.2.2]octane cage can sterically shield the nitrogen from CYP450-mediated oxidation [3]. The secondary amine character of the 2-aza isomer (pKa ~9.8) preserves hydrogen-bond donor capacity—unlike quinuclidine-based alternatives—while the bicyclic constraint impedes the α-carbon oxidation required for N-dealkylation. The Boc group enables late-stage deprotection and diversification after the metabolic liability has been addressed at the scaffold level.

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